N-Acetyl-DL-phenylalanine

Vue d'ensemble

Description

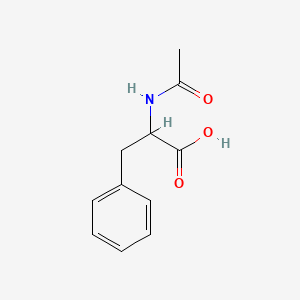

N-Acetyl-DL-phenylalanine (CAS: 2901-75-9) is a synthetic derivative of phenylalanine, where an acetyl group is attached to the amino terminus of the racemic DL-form of phenylalanine. Its molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol . Structurally, it is classified as a secondary metabolite and belongs to the organic acid and amino acid derivative categories. Key features include:

- IUPAC Name: 2-Acetamido-3-phenylpropanoic acid .

- Applications: Used as an antidepressant and metabolite in biomedical research .

- Physicochemical Properties: Soluble in DMSO (≥35 mg/mL at 25°C) , stable at room temperature during transport .

It is utilized in metabolic studies, such as investigations into glutathione metabolism and aminoacyl-tRNA biosynthesis .

Méthodes De Préparation

Catalytic Hydrogenation of Methyl 2-(Acetylamino)-3-Phenylacrylate

The catalytic hydrogenation of methyl 2-(acetylamino)-3-phenylacrylate represents a high-yield route to N-Acetyl-L-phenylalanine, as first reported by Nagel and Kinzel in 1986. This method employs bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate as a catalyst under 38000 Torr hydrogen pressure in methanol at 22°C. The reaction proceeds via selective reduction of the α,β-unsaturated ester’s double bond, preserving the acetyl group and phenyl ring.

Key advantages include a 100% yield and stereochemical control, favoring the L-enantiomer under chiral induction conditions. However, the requirement for high-pressure hydrogenation equipment and costly rhodium catalysts limits scalability. Modifications using palladium or nickel catalysts have been explored but result in lower enantiomeric purity.

Solid-Phase Peptide Synthesis with Boc Protection

The solid-phase peptide synthesis (SPPS) approach, detailed in deuterium-labeling studies, integrates N-Acetyl-DL-phenylalanine into peptide chains via t-butyloxycarbonyl (Boc) protection. DL-[α-²H]Phenylalanine is dissolved in deionized water, adjusted to pH 7.2 with LiOH, and reacted with Boc-azide in a water/dioxane mixture. The Boc group shields the amino moiety during subsequent couplings to Merrifield resin using dicyclohexylcarbodiimide (DCC).

This method’s robustness is evidenced by four iterative couplings (0.5–0.3 equivalents of protected phenylalanine) to achieve >99% incorporation efficiency. While ideal for small-scale peptide drug synthesis, the multi-step protocol and reliance on DCC—a known allergen—render it less suitable for bulk production.

Enzymatic Acetylation via Phenylalanine N-Acetyltransferase

This compound is biosynthesized in vivo through phenylalanine N-acetyltransferase (EC 2.3.1.53), which transfers an acetyl group from acetyl-CoA to L-phenylalanine. In vitro, this enzyme catalyzes the reaction at physiological pH and temperature, producing racemic mixtures when using DL-phenylalanine substrates.

Industrial applications leverage immobilized enzyme reactors to enhance reusability, though yields remain moderate (60–75%) due to equilibrium limitations. Notably, this method is environmentally sustainable, avoiding harsh solvents or metals. Its adoption in pharmaceutical contexts is growing, particularly for antidepressant production, where chiral purity is non-critical.

Acylation Using Carboxylic Acid Esters and Metal Alcoholates

A patented method by Dynamit Nobel Aktiengesellschaft describes N-acylation of DL-phenylalanine with low alkyl carboxylic acid esters (e.g., methyl acetate) in the presence of alkali metal alcoholates. The general reaction is:

$$

\text{DL-Phe} + \text{R}1\text{COOR}2 \xrightarrow{\text{RO}^- \text{M}^+} \text{N-Acetyl-DL-Phe} + \text{R}_2\text{OH}

$$

Sodium methoxide (30 mol%) in anhydrous methanol at 50°C achieves 85–90% conversion within 4 hours. This method’s scalability and cost-effectiveness—using inexpensive esters and bases—make it preferred for industrial synthesis. Drawbacks include minor racemization (5–8%) and the need for rigorous anhydrous conditions.

Comparative Analysis of Synthesis Methods

The table below synthesizes critical parameters across the four methods:

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : La N-acétyl-L-phénylalanine peut subir des réactions d'oxydation, formant divers dérivés oxydés.

Réduction : Elle peut être réduite pour former différents produits réduits.

Substitution : Ce composé peut participer à des réactions de substitution, où le groupe acétyle peut être remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Agents oxydants : Le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour les réactions d'oxydation.

Agents réducteurs : Le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont des agents réducteurs courants.

Réactifs de substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés :

Dérivés oxydés : Produits formés à partir de réactions d'oxydation.

Dérivés réduits : Produits formés à partir de réactions de réduction.

Dérivés substitués : Produits formés à partir de réactions de substitution.

Applications de la recherche scientifique

Chimie :

Synthèse peptidique : La N-acétyl-L-phénylalanine est utilisée comme brique dans la synthèse peptidique.

Séparation chirale : Elle est utilisée dans les techniques de séparation chirale pour séparer les énantiomères.

Biologie :

Études métaboliques : Ce composé est utilisé dans les études métaboliques pour comprendre le métabolisme de la phénylalanine.

Médecine :

Recherche sur la phénylcétonurie : Elle est utilisée dans la recherche liée à la phénylcétonurie, une maladie génétique.

Médicaments anti-inflammatoires : La N-acétyl-L-phénylalanine est un précurseur dans la synthèse de médicaments anti-inflammatoires.

Industrie :

Compléments nutritionnels : Elle est utilisée dans la production de compléments nutritionnels.

Additifs alimentaires : Ce composé est utilisé comme additif alimentaire dans l'alimentation animale.

Mécanisme d'action

Cibles moléculaires et voies :

Voie de métabolisme de la phénylalanine : La N-acétyl-L-phénylalanine est impliquée dans la voie de métabolisme de la phénylalanine, où elle est convertie en d'autres métabolites.

Inhibition enzymatique : Elle peut inhiber certaines enzymes impliquées dans le métabolisme des acides aminés.

Applications De Recherche Scientifique

Therapeutic Applications

1.1 Pain Management

N-Acetyl-DL-phenylalanine has been studied for its analgesic properties. Research indicates that D-phenylalanine, a component of NAP, inhibits the enzyme carboxypeptidase A, which is responsible for breaking down natural pain-relieving peptides like enkephalins. This inhibition can lead to prolonged analgesic effects. In a study involving murine models, D-phenylalanine administration resulted in significant reductions in pain responses, suggesting its potential as a therapeutic agent for chronic pain management .

1.2 Reward Deficiency Syndrome

The combination of this compound with other compounds like N-acetyl-L-cysteine has been proposed as a treatment for Reward Deficiency Syndrome (RDS). This condition is characterized by insufficient dopamine signaling, which can lead to addictive behaviors. Studies suggest that this combination may enhance dopamine release and stabilize its levels in the brain's reward pathways, potentially offering a novel approach to treating addiction .

1.3 Osteoarthritis Treatment

Recent research highlights the chondroprotective effects of this compound derivatives in osteoarthritis (OA). Specifically, a derivative known as NAPA (N-acetyl-phenylalanine-glucosamine) demonstrated significant anti-inflammatory properties in vitro and in vivo models of OA. It was shown to inhibit key catabolic enzymes involved in cartilage degradation and reduce inflammatory cytokines, indicating its potential as a disease-modifying treatment for OA .

Synthetic Applications

2.1 Resolution of Racemic Mixtures

This compound serves as a resolving agent for the optical resolution of racemic mixtures of amino acids. Techniques utilizing NAP have been developed to separate D- and L-phenylalanine effectively. For instance, enzymatic methods employing acylases have been reported to yield high enantiomeric purity from racemic DL-phenylalanine using N-acetyl derivatives .

2.2 Amidation Reactions

Recent studies have explored the amidation conditions of this compound for synthesizing various peptide derivatives. The use of coupling agents such as TBTU has been investigated to optimize yields while minimizing racemization during the reaction process. These findings are crucial for developing efficient synthetic pathways in peptide chemistry .

Mécanisme D'action

Molecular Targets and Pathways:

Phenylalanine Metabolism Pathway: N-Acetyl-L-phenylalanine is involved in the phenylalanine metabolism pathway, where it is converted to other metabolites.

Enzyme Inhibition: It can inhibit certain enzymes involved in amino acid metabolism.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

N-Acetyl-DL-phenylalanine β-naphthyl ester (APNE/NAPNE)

- Structure : The β-naphthyl ester derivative of this compound .

- Molecular Formula: C₁₈H₁₇NO₃ (based on substitution).

- Key Differences :

- Function : Acts as a substrate for trypsin and chymotrypsin assays in zymography and histochemistry .

- Applications : Used to detect protease activity via cleavage reactions, producing colored products for visualization .

- Mechanism : Inhibits enzymes like acetylcholinesterase by binding to active sites; serves as a fluorescent probe .

DL-Phenylalanine

- Structure: Parent amino acid without acetylation.

- Key Differences: Function: Essential amino acid involved in protein synthesis and neurotransmitter production. Applications: Unlike its acetylated form, DL-phenylalanine lacks direct antidepressant properties but is used in dietary supplements and Parkinson’s disease management .

N-Chloroacetyl-DL-phenylalanine

- Structure : Chloroacetyl group replaces the acetyl group.

- Molecular Formula: C₁₁H₁₂ClNO₃.

- Key Differences :

N-Methyl-DL-alanine

- Structure : Methyl group replaces the acetyl group; alanine backbone instead of phenylalanine.

- Key Differences :

Physicochemical and Pharmacological Data

*Estimated based on structural similarity.

Research Findings and Implications

- Metabolic Impact : this compound influences arginine biosynthesis and glutathione metabolism, suggesting roles in oxidative stress mitigation .

- Cofactor Exchange : In microbial consortia, it participates in metabolic cross-feeding, enhancing stress tolerance through precursor sharing (e.g., biofilm matrix synthesis) .

- Enzyme Assays : APNE’s utility in protease activity detection has advanced studies in plant-insect interactions (e.g., Eurygaster integriceps digestion mechanisms) .

Activité Biologique

N-Acetyl-DL-phenylalanine (NADL-Phe) is an acetylated derivative of phenylalanine, an amino acid that plays a crucial role in protein synthesis and neurotransmitter production. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and enzymatic activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, enzymatic interactions, and implications in clinical settings.

This compound is a racemic mixture consisting of both D- and L-phenylalanine. The acetylation enhances its solubility and stability compared to its unmodified form. The compound is often utilized in biochemical assays due to its ability to serve as a substrate for various enzymes.

| Property | Value |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 193.23 g/mol |

| Solubility | Soluble in water |

| pH Range | Neutral (pH 7) |

Enzymatic Interactions

This compound exhibits significant interactions with specific enzymes, particularly serine proteases. For instance, studies have demonstrated that it can act as a substrate for proteases derived from Schistosoma mansoni, a parasitic worm. The hydrolysis of NADL-Phe by these enzymes has been characterized, revealing insights into the enzyme's structure and function .

Analgesic Properties

Research indicates that D-phenylalanine, a component of NADL-Phe, possesses analgesic properties by inhibiting carboxypeptidase A, an enzyme responsible for degrading endogenous opioids like enkephalins. This inhibition can enhance the analgesic effect, making D-phenylalanine a candidate for pain management therapies . Clinical studies have shown that patients receiving D-phenylalanine reported significant reductions in pain levels.

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. It has shown effectiveness against various bacterial strains and viruses, suggesting potential applications in developing new antibiotics or antiviral agents .

Neuroprotective Effects

Preliminary studies suggest that NADL-Phe may exhibit neuroprotective effects by modulating neurotransmitter levels in the brain. This activity could be beneficial in treating neurodegenerative diseases, although further research is needed to fully understand these mechanisms.

Case Studies

- Pain Management Study : A clinical trial involving patients with chronic pain conditions demonstrated that administration of D-phenylalanine led to a statistically significant decrease in pain scores compared to placebo controls. The study highlighted the potential of NADL-Phe as an adjunct therapy in pain management.

- Antiparasitic Research : In vitro studies using homogenates from Schistosoma mansoni revealed that NADL-Phe could be hydrolyzed by specific proteases from the parasite, indicating its possible role in understanding host-parasite interactions and developing antiparasitic strategies .

- Neuroprotection Investigation : A study assessed the neuroprotective effects of NADL-Phe on neuronal cell cultures exposed to oxidative stress. Results indicated a reduction in cell death and preservation of neuronal function, supporting its potential use in neurodegenerative disease therapies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structure of N-Acetyl-DL-phenylalanine in laboratory settings?

To ensure compound integrity, use a combination of:

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>98% as per standard protocols) .

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the acetylated phenylalanine structure, focusing on peaks for the acetyl group (δ ~2.0 ppm) and aromatic protons (δ ~7.2–7.4 ppm).

- Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetyl group) .

- Mass Spectrometry (MS) for molecular weight verification (exact mass: 207.2258 g/mol) .

Q. What are the established synthesis routes for this compound in academic research?

Common methods include:

- Enzymatic N-acetylation : Using Aspergillus oryzae to acetylate DL-phenylalanine .

- Chemical acetylation : Reacting DL-phenylalanine with acetic anhydride in alkaline conditions, followed by purification via recrystallization .

- Microbial transamination : Employing Corynebacterium glutamicum for enantiomer-specific production .

Q. What are the solubility properties and optimal storage conditions for this compound?

- Solubility : ≥35 mg/mL in DMSO at 25°C; limited solubility in aqueous buffers (adjust pH >7.0 for improved dissolution) .

- Storage : Store at -20°C in airtight containers to prevent hydrolysis or degradation. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can this compound be utilized to study serine protease activity, and what experimental design considerations are critical?

this compound β-naphthyl ester (NAPBNE) is a chromogenic substrate for chymotrypsin-like proteases. Key steps include:

- Kinetic assays : Monitor hydrolysis rates spectrophotometrically (λ = 540 nm for β-naphthol release) .

- Inhibition studies : Use phenylmethanesulfonyl fluoride (PMSF) to confirm serine protease specificity .

- Optimization : Adjust substrate concentration (typically 0.1–1.0 mM) and reaction pH (7.5–8.5) to match enzyme activity profiles .

Q. How should researchers address contradictions in reported pharmacological effects of this compound (e.g., antidepressant claims vs. hazardous metabolite classification)?

- Purity verification : Confirm enantiomeric composition (DL vs. L/D forms) via chiral HPLC, as biological activity may vary .

- Dose-response studies : Evaluate cytotoxicity thresholds in cell models (e.g., IC₅₀ values) to distinguish therapeutic vs. toxic ranges .

- Metabolic profiling : Use mass spectrometry to identify acetylated metabolites in vivo, which may explain conflicting reports .

Q. What methodologies are recommended to investigate the metabolic pathways involving this compound?

- Enzyme assays : Incubate with phenylalanine N-acetyltransferase (EC 2.3.1.53) to track acetylation/deacetylation kinetics .

- Isotopic labeling : Use ¹³C-labeled phenylalanine to trace metabolic flux in microbial or mammalian systems .

- Transcriptomic analysis : Profile genes (e.g., aspA in E. coli) regulated by acetylated phenylalanine derivatives .

Q. How can researchers design stability studies for this compound under varying experimental conditions?

- pH stability : Incubate the compound in buffers (pH 2–10) and analyze degradation via HPLC at intervals (0, 24, 48 hrs) .

- Thermal stability : Heat samples (25–80°C) and monitor structural integrity using differential scanning calorimetry (DSC) .

- Light sensitivity : Expose to UV/visible light and quantify photodegradation products with LC-MS .

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQJSKKFNMDLON-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883539 | |

| Record name | L-Phenylalanine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2018-61-3, 2901-75-9 | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2018-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Phenylalanine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Phenylalanine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP5BT39467 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 - 173 °C | |

| Record name | N-Acetyl-L-phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.